3-acetyl-7-methoxy-2H-chromen-2-one
Description
X-ray Diffraction Studies of Polymorphic Forms
Single-crystal X-ray diffraction analysis has revealed comprehensive structural details of this compound, with crystallographic data collected at 193 Kelvin using molybdenum radiation. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating unit cell parameters of a = 8.1234(5) Å, b = 12.6789(8) Å, c = 11.4567(7) Å, and β = 105.234(3)°. The crystal structure exhibits a calculated density of 1.395 grams per cubic centimeter with Z = 4 molecules per unit cell.
Crystallographic refinement parameters demonstrate excellent data quality with R-factor values of R₁ = 0.043 and weighted R-factor wR₂ = 0.118, indicating reliable structural determination. The data-to-parameter ratio of 12.2 confirms adequate data collection for precise atomic position determination. The compound demonstrates remarkable structural stability with no significant crystallographic disorders or unusual thermal parameters.
Polymorphic studies have identified multiple crystalline forms of structurally related compounds, with specific emphasis on hydrogen bonding patterns and molecular packing arrangements. Related polymorphic investigations of 3-acetyl-4-hydroxy-2H-chromen-2-one have revealed distinct crystalline modifications with varying intermolecular interaction patterns. The polymorphic behavior demonstrates the influence of crystallization conditions on solid-state structure and potential implications for material properties.
Hydrogen Bonding Networks and Crystal Packing Arrangements
The crystal packing of this compound is dominated by specific intermolecular interactions that stabilize the three-dimensional structure. The lactone and benzene rings maintain coplanarity, while the acetyl substituent plane exhibits a rotation of 12.26(9)° from the molecular plane. This geometric arrangement facilitates optimal intermolecular interactions and crystal stability.
Molecular stacking occurs through π-π interactions along specific crystallographic directions, with these stacks laterally connected by carbon-hydrogen···oxygen hydrogen bonds along the remaining axial directions. The π-π stacking interactions demonstrate characteristic distances consistent with aromatic ring interactions, contributing significantly to crystal cohesion. These intermolecular forces create a robust three-dimensional network that determines the material's solid-state properties.
The crystal structure reveals specific hydrogen bonding patterns involving the carbonyl oxygen atoms and aromatic hydrogen atoms. Carbon-hydrogen···oxygen interactions exhibit typical distances and angles characteristic of weak hydrogen bonds, ranging from 2.4 to 3.2 angstroms. These interactions complement the π-π stacking forces to create a stable crystalline lattice with well-defined molecular orientations.
Comparative analysis with related coumarin derivatives demonstrates consistent packing motifs within this chemical family. The methoxy substituent at the 7-position influences the local molecular environment and participates in weak intermolecular interactions that contribute to overall crystal stability. The acetyl group at the 3-position provides additional sites for hydrogen bonding interactions with neighboring molecules.
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, Two-Dimensional Correlation Spectroscopy)
Comprehensive nuclear magnetic resonance spectroscopic analysis of this compound has been conducted using high-field spectrometers operating at 400 megahertz for proton studies and 125 megahertz for carbon-13 investigations. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the proposed molecular structure and substitution pattern.
The acetyl methyl group appears as a sharp singlet at δ 2.41 parts per million, integrating for three protons and demonstrating typical chemical shift behavior for methyl groups adjacent to carbonyl functionality. The methoxy group protons resonate as a singlet at δ 3.92 parts per million, consistent with aromatic methoxy substituents. The aromatic region displays distinct multipicity patterns reflecting the substitution pattern of the benzene ring.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the acetyl group appearing at δ 195.77 parts per million, characteristic of α,β-unsaturated ketone systems. The lactone carbonyl carbon resonates at δ 159.52 parts per million, typical for coumarin carbonyl groups. The methoxy carbon appears at δ 55.8 parts per million, while aromatic carbons distribute throughout the range δ 117-147 parts per million.
Two-dimensional correlation spectroscopy experiments confirm connectivity patterns and assist in complete signal assignment. Heteronuclear single quantum correlation spectroscopy establishes direct carbon-hydrogen correlations, while heteronuclear multiple bond correlation spectroscopy reveals long-range coupling relationships. These experiments provide unambiguous structural confirmation and support the proposed substitution pattern.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) Correlations
Fourier transform infrared spectroscopy of this compound has been recorded in the region 4000-400 wavenumbers, revealing characteristic vibrational modes that confirm structural features. The lactone carbonyl stretching vibration appears as a strong absorption at 1726 wavenumbers, typical for α-pyrone systems. The acetyl carbonyl stretch occurs at 1670 wavenumbers, demonstrating the expected bathochromic shift due to conjugation with the aromatic system.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing patterns. Near-infrared Fourier transform Raman spectra recorded in the range 3500-100 wavenumbers reveal complementary vibrational information. The combination of infrared and Raman data provides comprehensive vibrational characterization and supports theoretical vibrational frequency calculations.
Detailed vibrational assignments have been made through comparison with density functional theory calculations using the Becke-3-Lee-Yang-Parr functional and 6-311G(d,p) basis set. Computed harmonic frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied. The methoxy group stretching vibrations appear in the expected region around 2950-2850 wavenumbers, while aromatic carbon-hydrogen stretching modes occur around 3050-3000 wavenumbers.
Characteristic fingerprint region vibrations provide specific structural information, with aromatic carbon-carbon stretching modes appearing between 1600-1450 wavenumbers. Carbon-oxygen stretching vibrations of the methoxy group contribute to bands around 1250-1200 wavenumbers. The comprehensive vibrational analysis confirms the proposed molecular structure and provides insights into molecular dynamics and conformational behavior.
Ultraviolet-Visible Absorption Characteristics
Ultraviolet-visible absorption spectroscopy of this compound demonstrates characteristic electronic transitions associated with the extended conjugated system. The compound exhibits significant absorption in the ultraviolet region with λmax occurring at approximately 328 nanometers, corresponding to π-π* transitions within the coumarin chromophore.
The absorption spectrum reveals multiple absorption bands reflecting the complex electronic structure of the substituted coumarin system. The longest wavelength absorption band demonstrates substantial molar absorptivity, indicating strong electronic coupling between the benzene ring and the α-pyrone moiety. The methoxy substituent at the 7-position contributes electron density to the aromatic system, influencing the electronic transition energies.
Solvent effects on electronic absorption have been investigated to understand the influence of molecular environment on electronic transitions. The compound demonstrates typical solvatochromic behavior with absorption maxima shifting based on solvent polarity and hydrogen bonding capability. These observations provide insights into molecular orbital characteristics and electronic structure.
Fluorescence properties have been characterized with excitation maximum at 328 nanometers and emission maximum at 420 nanometers. The substantial Stokes shift of approximately 92 nanometers indicates significant structural relaxation in the excited state. These photophysical properties make the compound potentially useful for fluorescence-based applications and analytical methods.
Properties
IUPAC Name |
3-acetyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFKKRMCGZIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366036 | |
| Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64267-19-2 | |
| Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate in ethanol, catalyzed by piperidine, forms the foundational route for synthesizing 3-acetyl-7-methoxy-2H-chromen-2-one. The mechanism proceeds via deprotonation of the active methylene group in ethyl acetoacetate by the base, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and dehydration yield the coumarin core.
Typical conditions involve refluxing equimolar reactants (10 mmol scale) in ethanol (50 mL) with 10 mol% piperidine for 4–6 hours. Post-reaction neutralization with dilute HCl and recrystallization from ethanol affords the product in 71–73% yield (Table 1). Nuclear magnetic resonance (NMR) monitoring confirms >95% conversion, though chromatographic purification is often necessary to remove unreacted aldehyde.
Limitations and Side Reactions
Prolonged heating under reflux promotes side reactions, including over-acetylation and dimerization, which reduce yields to ≤70% in unscaled batches. Solvent choice critically impacts purity; polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification due to higher byproduct solubility.
Microwave-Assisted Synthesis
Accelerated Reaction Dynamics
Microwave irradiation drastically reduces reaction times by enabling rapid, uniform heating. A modified protocol using 2-hydroxy-4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and piperidine (1 mol%) in ethanol achieves 85% yield within 15–30 minutes at 100°C. The enhanced energy transfer suppresses side reactions, yielding ≥98% purity by high-performance liquid chromatography (HPLC).
Energy Efficiency and Scalability
Comparative studies show microwave methods reduce energy consumption by 60% compared to conventional reflux. However, scalability remains constrained by microwave cavity size, necessitating batch processing for multi-gram syntheses. Continuous flow microwave reactors, though experimental, may overcome this limitation by enabling staggered irradiation cycles.
Solid-Phase Green Synthesis
Solvent-Free Methodology
A solvent-free approach utilizing montmorillonite K10 clay as a heterogeneous catalyst achieves 89% yield at 80°C within 2 hours. The protocol avoids toxic solvents and simplifies purification: crude product is washed with hexanes and recrystallized from ethanol, bypassing column chromatography.
Environmental and Economic Advantages
Life-cycle analysis indicates the solvent-free method reduces waste generation by 75% and cuts production costs by 40% relative to traditional routes. The catalyst’s reusability (≥5 cycles without activity loss) further enhances sustainability.
Comparative Analysis of Synthesis Methods
Table 1: Performance Metrics for Key Preparation Methods
| Parameter | Traditional Knoevenagel | Microwave-Assisted | Solid-Phase Green |
|---|---|---|---|
| Yield (%) | 71–73 | 85 | 89 |
| Reaction Time | 4–6 hours | 15–30 minutes | 2 hours |
| Temperature (°C) | 78 (reflux) | 100 | 80 |
| Solvent | Ethanol | Ethanol | Solvent-free |
| Catalyst | Piperidine | Piperidine | Montmorillonite K10 |
| Energy Consumption (kW) | 1.2 | 0.5 | 0.3 |
| Purity (%) | 95 | 98 | 97 |
Industrial Production Considerations
Continuous Flow Reactors
Pilot-scale studies using tubular flow reactors demonstrate 80% yield at 120°C with a residence time of 10 minutes. Inline Fourier-transform infrared (FTIR) spectroscopy enables real-time monitoring of acetyl group incorporation, reducing batch failures.
Crystallization Optimization
Anti-solvent crystallization with water-ethanol mixtures (1:3 v/v) improves crystal habit uniformity, yielding needle-like crystals ideal for pharmaceutical formulation. Differential scanning calorimetry (DSC) confirms a melting point of 162–164°C, consistent with literature .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures through various chemical transformations.
Biology
- Antioxidant Activity : Research indicates that 3-acetyl-7-methoxy-2H-chromen-2-one exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .
Medicine
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
- Anticancer Activity : Investigations into its anticancer properties reveal that it can inhibit the growth of cancer cell lines such as MCF-7 (human breast cancer) and A549 (human lung carcinoma) through mechanisms involving DNA intercalation .
Industry
- Fluorescent Dyes and Sensors : The unique optical properties of this compound make it suitable for developing fluorescent dyes and sensors used in various industrial applications .
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of 3-acetyl-7-methoxy-coumarin derivatives against MCF-7 and A549 cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation. The mechanism was attributed to DNA binding and subsequent apoptosis induction .
Case Study 2: Antioxidant Activity
In another study focusing on the antioxidant activity of this coumarin derivative, it was found to significantly reduce oxidative stress markers in vitro. The compound demonstrated a strong ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-acetyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The antibacterial activity of coumarin derivatives is influenced by substituent electronic properties:
- Electron-donating groups (e.g., methyl at R1) enhance activity, while electron-withdrawing groups (e.g., nitro, chloro) reduce it .
- Replacing hydrogen with a methoxy group (as in 3-acetyl-7-methoxy-2H-chromen-2-one) decreases antibacterial potency compared to methyl-substituted analogs .
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Antimicrobial Activity
For example:
- Thiosemicarbazone ligands derived from this compound inhibit E. coli and S. aureus at MIC values of 8–16 µg/mL .
Biological Activity
3-acetyl-7-methoxy-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group at the 7-position and an acetyl group at the 3-position of the chromenone ring, contributing to its unique biological properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and chelating metal ions, which helps protect cells from oxidative stress. Studies have shown that this compound can effectively reduce oxidative damage in various cellular models.
Antimicrobial Activity
The compound demonstrates notable antimicrobial activity against a range of pathogens. Research indicates that it has a bactericidal effect, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 100 |
The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production, leading to cell death .
Anti-inflammatory Activity
Research highlights the anti-inflammatory potential of this compound. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property suggests its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : Scavenging free radicals and chelating metals.
- Antimicrobial Mechanism : Inhibition of protein synthesis and nucleic acid production.
- Anti-inflammatory Mechanism : Modulation of pro-inflammatory cytokine production.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through various signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC value significantly lower than conventional antibiotics, suggesting its potential as an effective antimicrobial agent .
Study on Anticancer Properties
In another study focused on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis .
Q & A
Q. How do computational modeling studies complement experimental data in understanding the electronic properties of this compound?
- In Silico Methods : Perform DFT calculations (B3LYP/6-311++G**) to map HOMO-LUMO gaps and predict redox behavior. Validate with cyclic voltammetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
